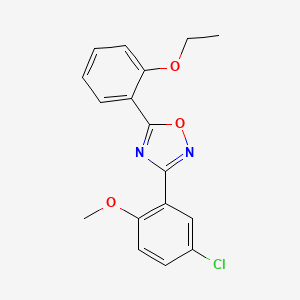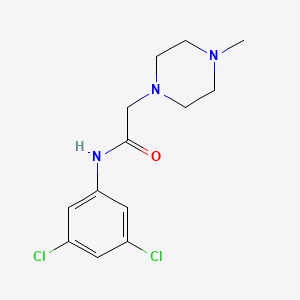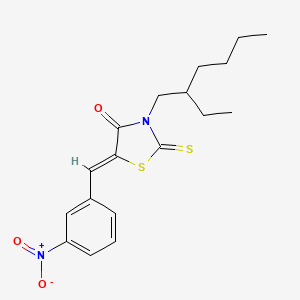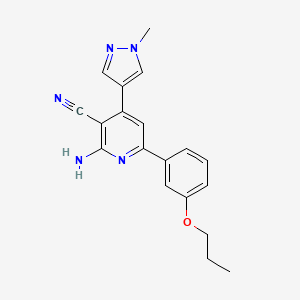![molecular formula C20H15ClFNO2 B5302119 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate, also known as CLQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential use in treating various types of cancer and inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate in lab experiments is its relatively low toxicity compared to other cancer drugs. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate on the body.
Orientations Futures
There are several potential future directions for research on 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate. One area of interest is its potential use in combination with other cancer drugs to enhance their effectiveness. Another area of research is the development of new formulations of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate and its long-term effects on the body.
Conclusion:
In conclusion, 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is a promising compound that has been extensively studied for its potential use in treating cancer and inflammatory diseases. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development. While more research is needed to fully understand its effects on the body, 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has the potential to become an important tool in the fight against cancer and other diseases.
Méthodes De Synthèse
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile to form 2-(2-chloro-6-fluorophenyl)acetonitrile. The resulting compound is then reacted with 8-hydroxyquinoline to form 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol, which is then esterified with propionic anhydride to produce 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate.
Applications De Recherche Scientifique
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has been studied extensively for its potential use in treating various types of cancer, including breast, lung, colon, and prostate cancer. It has also been investigated for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO2/c1-2-19(24)25-18-8-3-5-13-9-10-14(23-20(13)18)11-12-15-16(21)6-4-7-17(15)22/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIAOOAOQZCNV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-yl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5302043.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)

![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)

![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)



![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)